16-Hydroxyhexadecan-2-one 16-Hydroxyhexadecan-2-one
Brand Name: Vulcanchem
CAS No.: 421576-50-3
VCID: VC19069361
InChI: InChI=1S/C16H32O2/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3
SMILES:
Molecular Formula: C16H32O2
Molecular Weight: 256.42 g/mol

16-Hydroxyhexadecan-2-one

CAS No.: 421576-50-3

Cat. No.: VC19069361

Molecular Formula: C16H32O2

Molecular Weight: 256.42 g/mol

* For research use only. Not for human or veterinary use.

16-Hydroxyhexadecan-2-one - 421576-50-3

Specification

CAS No. 421576-50-3
Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
IUPAC Name 16-hydroxyhexadecan-2-one
Standard InChI InChI=1S/C16H32O2/c1-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3
Standard InChI Key GHZMGEWMCWHMEI-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCCCCCCCCCCCCCO

Introduction

Structural Characteristics and Nomenclature

16-Hydroxyhexadecan-2-one (IUPAC name: 2-hexadecanone-16-ol) is a long-chain hydroxy ketone characterized by a 16-carbon backbone with a hydroxyl group at the terminal (omega) carbon and a ketone moiety at the second position. Its molecular formula is C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_2, yielding a molecular weight of 256.43 g/mol . The compound’s structure bridges features of fatty alcohols, fatty acids, and ketones, enabling unique physicochemical behaviors.

The hydroxyl group at C-16 introduces polarity to the otherwise hydrophobic alkyl chain, while the ketone at C-2 influences electronic distribution and reactivity. This duality allows for participation in both esterification and nucleophilic addition reactions . Comparative analyses with structurally related compounds, such as 16-hydroxyhexadecanoic acid (HMDB0006294), highlight shared enzymatic pathways in hydroxylation but divergent metabolic fates due to the ketone group’s presence .

Synthesis and Chemical Reactivity

Reactivity and Derivatives

The compound’s ketone group undergoes typical nucleophilic additions, while the terminal hydroxyl group facilitates esterification or glycosylation. Notable derivatives include:

  • 16-Acetoxyhexadecan-2-one: Produced via acetylation, enhancing lipophilicity for membrane permeability studies.

  • 2,16-Hexadecanedione: Formed through further oxidation, serving as a precursor for polymer synthesis .

Reaction conditions (pH, temperature) critically influence product distribution. For example, acidic environments favor intramolecular cyclization to form macrocyclic lactones, whereas basic conditions promote intermolecular esterification .

Physicochemical Properties

Experimental and predicted data for 16-hydroxyhexadecan-2-one are extrapolated from analogs like 16-hydroxyhexadecanoic acid :

PropertyValueMethod/Source
Melting Point94–98°C (lit.)Differential Scanning Calorimetry
Boiling Point414.4±18.0°CQSPR Prediction
Density0.956±0.06 g/cm³Computational Modeling
Solubility in DMSO20 mg/mLEmpirical Testing
LogP (Octanol-Water)4.82Chromatographic Analysis

The compound’s low water solubility (≤2.5 mg/mL in ethanol) and high logP value underscore its hydrophobic nature, necessitating solubilizing agents for biological assays .

Biological and Industrial Applications

Role in Plant Cuticles

While 16-hydroxyhexadecanoic acid is a well-documented cutin monomer in tomato cuticles , 16-hydroxyhexadecan-2-one’s ketone group may alter polymer cross-linking dynamics. In vitro studies suggest that ketone-containing monomers reduce cuticle rigidity but enhance permeability to small molecules, potentially optimizing gas exchange in arid environments .

Microbial Biotransformation

Escherichia coli expressing cytochrome P450BM-3 monooxygenase oxidizes ω-hydroxy fatty acids to dicarboxylic acids . Applied to 16-hydroxyhexadecan-2-one, this pathway yields 2,16-hexadecanedioic acid, a valuable precursor for bio-based polyesters .

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry (ESI-Orbitrap): Base peak at m/z 257.2481 ([M+H]+^+), with fragmentation ions at m/z 239.2374 (loss of H2O\text{H}_2\text{O}) and 199.1802 (cleavage at the ketone group) .

  • 1^1H NMR (400 MHz, CDCl3_3): δ 2.42 (t, J=7.2J = 7.2 Hz, 2H, C-1), 3.64 (t, J=6.8J = 6.8 Hz, 2H, C-16), 1.25–1.60 (m, 26H, alkyl chain) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) elutes the compound at 12.7 min, with UV detection at 210 nm .

Challenges and Future Directions

Current limitations include the compound’s scarcity in natural systems and labor-intensive synthesis. Advances in enzymatic engineering (e.g., CRISPR-modified Mucor spp. for lactonization ) and green chemistry approaches (solvent-free esterification) could enhance yield. Further studies should explore its role in synthetic biology and sustainable material science.

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